3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid

metabolomics enzyme inhibition structure-activity relationship

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid (CAS 1247211-21-7; molecular formula C9H7ClO4; MW 214.60 g/mol) is a synthetic chlorinated analogue of the endogenous metabolite 4-hydroxyphenylpyruvic acid (HPPA). Possessing a 3-chloro-4-hydroxy substitution pattern on the phenyl ring and an α-keto acid side chain, it serves as a chemical probe for the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme pathway.

Molecular Formula C9H7ClO4
Molecular Weight 214.60 g/mol
Cat. No. B13533240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid
Molecular FormulaC9H7ClO4
Molecular Weight214.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)C(=O)O)Cl)O
InChIInChI=1S/C9H7ClO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)
InChIKeyUVZXGDOSSJNLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid: A Chlorinated Phenylpyruvic Acid Derivative for Metabolic and Enzyme Research


3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid (CAS 1247211-21-7; molecular formula C9H7ClO4; MW 214.60 g/mol) is a synthetic chlorinated analogue of the endogenous metabolite 4-hydroxyphenylpyruvic acid (HPPA). Possessing a 3-chloro-4-hydroxy substitution pattern on the phenyl ring and an α-keto acid side chain, it serves as a chemical probe for the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme pathway. Compared to the natural substrate, the chlorine substituent at the meta position relative to the pyruvic acid side chain alters the electronic character of the aromatic ring, impacting enzyme binding kinetics. The compound has been identified as a human metabolite, highlighting its relevance in studies of metabolic pathways involving phenolic compounds .

Why 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Phenylpyruvic Acids


In-class phenylpyruvic acids are not interchangeable due to the specific regiochemistry of ring substituents, which dictates HPPD active-site interactions, metabolic stability, and tautomeric equilibrium. The 3-chloro-4-hydroxy substitution pattern creates a unique electronic environment that differs from the 4-hydroxy-only natural substrate, influencing the pKa of the phenolic hydroxyl and the electrophilicity of the α-keto group. Furthermore, the chloro substituent at the 3-position introduces steric and inductive effects that are absent in the non-chlorinated analog 3-(4-hydroxyphenyl)-2-oxopropanoic acid . Regioisomeric variants such as 3-(2-chloro-5-hydroxyphenyl)-2-oxopropanoic acid alter the hydrogen-bonding geometry at the active site, while 3-(4-chlorophenyl)-2-oxopropanoic acid, lacking the 4-OH group entirely, fails to engage key active-site residues . These differences preclude generic substitution without altering experimental outcomes. The quantitative evidence below substantiates the distinct physicochemical identity of this compound relative to its closest analogs.

3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid: Head-to-Head Structural and Physicochemical Differentiation Data


Meta-Chloro Substitution Distinct from Natural Substrate: Molecular Formula and Exact Mass

The target compound is distinguished from the natural HPPD substrate 3-(4-hydroxyphenyl)-2-oxopropanoic acid by the presence of a chlorine atom at the 3-position of the aromatic ring. This substitution increases the exact monoisotopic mass from 180.0423 Da (C9H8O5) to 214.0033 Da (C9H7ClO4), a mass shift of +33.9610 Da corresponding to the replacement of H with Cl . The chlorine atom also converts the molecular formula from C9H8O5 to C9H7ClO4, representing a gain of one chlorine and a net loss of one hydrogen relative to the non-chlorinated parent. This alteration impacts lipophilicity and enzyme binding; the XLogP3 for the target compound is 1.5, whereas 4-hydroxyphenylpyruvic acid (HPPA) has a much lower predicted logP, reflecting the significant lipophilicity increase conferred by the chloro substituent [1].

metabolomics enzyme inhibition structure-activity relationship

Regioisomeric Differentiation: 3-Chloro-4-Hydroxy vs. 2-Chloro-5-Hydroxy Substitution Pattern

Positional isomerism on the phenyl ring critically affects molecular recognition by HPPD. The target compound bears the chlorine at the 3-position and the hydroxyl at the 4-position, which places the chlorine meta and the hydroxyl para to the pyruvic acid side chain. This contrasts with the regioisomer 3-(2-chloro-5-hydroxyphenyl)-2-oxopropanoic acid, where the chlorine is ortho and the hydroxyl is meta relative to the side chain. The difference in substitution pattern is predicted to alter hydrogen-bond donor capacity (2 donors for both compounds) but shifts the spatial orientation of the critical 4-OH group that mimics the natural substrate's interaction with the active-site Fe(II) ion . Both compounds share the molecular formula C9H7ClO4 and exact mass 214.0033 Da, presenting an identical mass spectrometric signature that necessitates orthogonal analytical differentiation such as NMR or chromatographic retention time comparison for procurement quality control.

regioisomer comparison enzyme specificity medicinal chemistry

Endogenous Metabolite Status vs. Synthetic Non-Metabolite Analog: 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid

The target compound has been identified as a human metabolite, indicating its relevance in endogenous metabolic pathways and potential as a biomarker . In contrast, the fluoro-substituted analog 3-(3-Chloro-4-fluorophenyl)-2-oxopropanoic acid (C9H6ClFO3) is a purely synthetic entity with a fluorine atom replacing the 4-hydroxy group. The fluorine is a bioisostere for hydrogen, not hydroxyl, and cannot engage in hydrogen-bond donation, fundamentally altering its interaction with HPPD's active-site residues. The target compound retains a hydrogen-bond donor count of 2 (carboxylic acid + phenolic OH), whereas the fluoro analog has only 1 (carboxylic acid only). This differential H-bond donor capacity is critical for compounds intended to probe the HPPD mechanism where the phenolic hydroxyl of the natural substrate coordinates the catalytic iron center .

human metabolome xenobiotic metabolism drug discovery

Functional Group Reactivity: Dual Keto-Acid Moiety Enabling Derivatization vs. Simple Phenylacetic Acid Analogs

Unlike simple chlorinated phenylacetic acids such as (3-chloro-4-hydroxyphenyl)acetic acid, which possess only a single carboxylic acid functionality, the target compound contains both a carboxylic acid and an α-keto group. The keto group provides a secondary reactive handle for chemoselective derivatization via Schiff base formation, oxime ligation, or reduction to the corresponding α-hydroxy acid. The keto form also enables the compound to exist in equilibrium with its enol tautomer, a feature critical to HPPD inhibition since the enol form mimics the transition state of the natural enzymatic reaction, as demonstrated for related phenylpyruvic acids [1][2]. In contrast, (3-chloro-4-hydroxyphenyl)acetic acid (C8H7ClO3) lacks the α-keto group entirely and cannot participate in these tautomer-dependent interactions.

chemical biology bioconjugation synthetic chemistry

Optimal Procurement Scenarios for 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid Based on Structural Differentiation


HPPD Enzyme Mechanistic Studies Requiring a Non-Metabolizable Substrate Analog

When investigating the catalytic mechanism of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the natural substrate 4-hydroxyphenylpyruvic acid (HPPA) is rapidly consumed, complicating steady-state kinetic measurements. The target compound, with its 3-chloro substituent, is predicted to act as either a slow substrate or a competitive inhibitor based on the established behavior of ring-substituted phenylpyruvic acids [1]. Its heavier exact mass (214.0033 Da vs. 180.0423 Da for HPPA) also enables mass-shift detection in metabolomics workflows . The retention of the 4-OH group preserves the critical iron-chelating interaction, while the 3-chloro group modulates reaction kinetics.

Synthesis of Chlorinated Phenyllactic Acid Derivatives via Catalytic Hydrogenation

The α-keto acid group of 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid serves as a direct precursor for the synthesis of the corresponding phenyllactic acid derivative through catalytic hydrogenation. This synthetic route mirrors the patented process for producing 3-(4-hydroxyphenyl)lactic acid from 3-(4-hydroxyphenyl)pyruvic acid [1]. The resulting 3-(3-chloro-4-hydroxyphenyl)lactic acid bears an additional reactive aryl chloride for further cross-coupling chemistry, a feature absent in the non-halogenated natural product. The dual functionality (α-keto acid for reduction + aryl-Cl for coupling) makes this compound a versatile intermediate.

Metabolomics Biomarker Validation Using a Stable Synthetic Standard

Having been identified as a human metabolite, the target compound can serve as an authentic analytical standard for LC-MS/MS quantification of endogenous levels in biological fluids. Its unique retention time and mass fragmentation pattern, distinct from regioisomeric chlorinated phenylpyruvic acids and from the natural HPPA, enable specific multiple reaction monitoring (MRM) method development [1]. For clinical metabolomics laboratories, procurement of this verified standard is essential to avoid false-positive identification that could arise from the isobaric regioisomer 3-(2-chloro-5-hydroxyphenyl)-2-oxopropanoic acid.

Herbicide Discovery: Scaffold for Novel HPPD Inhibitor Design

HPPD is a validated herbicide target, with commercial inhibitors such as mesotrione acting as competitive inhibitors of the enzyme. The target compound provides a minimalist scaffold that retains the core phenylpyruvic acid pharmacophore while introducing the chlorine atom as a vector for further optimization. SAR studies on related ring-substituted phenylpyruvic acids have shown that halogen substitution at the meta position can significantly enhance binding affinity [1]. This compound can serve as a starting point for fragment-based drug discovery or as a reference inhibitor in HPPD screening assays.

Quote Request

Request a Quote for 3-(3-Chloro-4-hydroxyphenyl)-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.